(Chloroethynyl)(trimethyl)phosphanium chloride
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Overview
Description
(Chloroethynyl)(trimethyl)phosphanium chloride is a chemical compound with the molecular formula C5H10ClP. It is a member of the organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Chloroethynyl)(trimethyl)phosphanium chloride typically involves the reaction of trimethylphosphine with chloroacetylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
P(CH3)3+ClC≡CH→(Chloroethynyl)(trimethyl)phosphanium chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the reactive intermediates safely.
Chemical Reactions Analysis
Types of Reactions
(Chloroethynyl)(trimethyl)phosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The triple bond in the chloroethynyl group can participate in addition reactions.
Oxidation and Reduction Reactions: The phosphorus atom can undergo oxidation or reduction, leading to different oxidation states.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
(Chloroethynyl)(trimethyl)phosphanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Chloroethynyl)(trimethyl)phosphanium chloride involves its interaction with various molecular targets. The chloroethynyl group can participate in nucleophilic addition reactions, while the phosphorus atom can form coordination complexes with metals. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: A related compound with similar phosphorus chemistry but lacking the chloroethynyl group.
Chloroethynylphosphine: Similar in structure but without the trimethyl groups.
Phosphonium Salts: A broader class of compounds with similar reactivity and applications.
Uniqueness
(Chloroethynyl)(trimethyl)phosphanium chloride is unique due to the presence of both the chloroethynyl and trimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
61958-27-8 |
---|---|
Molecular Formula |
C5H9Cl2P |
Molecular Weight |
171.00 g/mol |
IUPAC Name |
2-chloroethynyl(trimethyl)phosphanium;chloride |
InChI |
InChI=1S/C5H9ClP.ClH/c1-7(2,3)5-4-6;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
YKYDIIRVEUDLDA-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C)(C)C#CCl.[Cl-] |
Origin of Product |
United States |
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